N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N,N’-di-acetyl-b-chitobioside is typically synthesized through a multi-step process involving the protection and deprotection of functional groups. The reaction conditions often involve the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of Benzyl N,N’-di-acetyl-b-chitobioside involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Benzyl N,N’-di-acetyl-b-chitobioside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzyl N,N’-di-acetyl-b-chitobioside aldehyde or carboxylic acid derivatives.
Reduction: Benzyl N,N’-di-hydroxy-b-chitobioside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N,N’-di-acetyl-b-chitobioside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N,N’-di-acetyl-b-chitobioside involves its interaction with specific molecular targets, such as enzymes and receptors involved in immune and inflammatory pathways. The compound can modulate the activity of these targets, leading to altered cellular responses. The exact pathways and molecular targets are still under investigation, but it is believed to influence the glycosylation processes and cell surface interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-di-acetyl-b-chitobioside: Lacks the benzyl group, leading to different solubility and reactivity properties.
Benzyl N-acetyl-b-chitobioside: Contains only one acetyl group, affecting its biological activity and chemical behavior.
Uniqueness
Benzyl N,N’-di-acetyl-b-chitobioside is unique due to its dual acetylation and benzylation, which confer specific chemical and biological properties. These modifications enhance its stability, solubility, and potential for targeted interactions in biological systems .
Properties
Molecular Formula |
C23H34N2O11 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
YKIHNKSMASHGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |
Origin of Product |
United States |
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